molecular formula C25H23BrN2O5S B11671518 ethyl (2Z)-2-(3-bromo-4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-bromo-4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11671518
M. Wt: 543.4 g/mol
InChI Key: LFMLSHLLNDWFOJ-MOSHPQCFSA-N
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Description

ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, brominated aromatic compounds, and thiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolopyrimidine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications.

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H23BrN2O5S

Molecular Weight

543.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23BrN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-8-6-7-9-18(16)31-3)23(29)20(34-25)13-15-10-11-19(32-4)17(26)12-15/h6-13,22H,5H2,1-4H3/b20-13-

InChI Key

LFMLSHLLNDWFOJ-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C=C4)OC)Br)S2)C

Origin of Product

United States

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